4-(Methylnitrosamino)-4-(3-pyridyl)butyric acid
CAS No.: 123743-84-0
VCID: VC0015533
Molecular Formula: C10H13N3O3
Molecular Weight: 223.23 g/mol
* For research use only. Not for human or veterinary use.

Description | 4-(Methylnitrosamino)-4-(3-pyridyl)butyric acid, also known as iso-NNAC, is a chemical compound belonging to the class of nitrosamines . Nitrosamines, including 4-(Methylnitrosamino)-4-(3-pyridyl)butyric acid, are commonly found in tobacco products and are of interest due to their potential carcinogenic properties. Research and study of this compound are conducted in the context of cancer research and toxicology because of its structural similarity to other nitrosamines present in tobacco. The synthesis of 4-(Methylnitrosamino)-4-(3-pyridyl)butyric acid involves the formation of the pyridyl butyric acid backbone, followed by the nitrosation of the methyl group attached to the nitrogen atom, typically using nitrosating agents like sodium nitrite in the presence of an acid. The industrial production methods follow similar synthetic routes but on a larger scale, with stringent control of reaction conditions to ensure high yield and purity. 4-(Methylnitrosamino)-4-(3-pyridyl)butyric acid's mechanism of action involves its metabolic activation, leading to reactive intermediates that can interact with DNA and proteins, potentially causing mutations and cellular damage. Similar compounds include N-Nitrosodimethylamine, N-Nitrosopyrrolidine, and N-Nitrosodiethylamine, all of which possess carcinogenic properties. 4-(Methylnitrosamino)-4-(3-pyridyl)butyric acid is unique because it combines a pyridyl group with a butyric acid backbone and a nitroso functional group. |
---|---|
CAS No. | 123743-84-0 |
Product Name | 4-(Methylnitrosamino)-4-(3-pyridyl)butyric acid |
Molecular Formula | C10H13N3O3 |
Molecular Weight | 223.23 g/mol |
IUPAC Name | 4-[methyl(nitroso)amino]-4-pyridin-3-ylbutanoic acid |
Standard InChI | InChI=1S/C10H13N3O3/c1-13(12-16)9(4-5-10(14)15)8-3-2-6-11-7-8/h2-3,6-7,9H,4-5H2,1H3,(H,14,15) |
Standard InChIKey | NZSNJPDBPMIBSP-UHFFFAOYSA-N |
SMILES | CN(C(CCC(=O)O)C1=CN=CC=C1)N=O |
Canonical SMILES | CN(C(CCC(=O)O)C1=CN=CC=C1)N=O |
Synonyms | Iso-NNAC; γ-(Methylnitrosoamino)-3-pyridinebutanoic Acid; _x000B_ |
PubChem Compound | 115108 |
Last Modified | Jul 17 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume